molecular formula C19H19N3O2 B4517255 4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide CAS No. 1219556-77-0

4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide

Cat. No.: B4517255
CAS No.: 1219556-77-0
M. Wt: 321.4 g/mol
InChI Key: BEDGBPYZZPZYEJ-UHFFFAOYSA-N
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Description

4-{[3-(5-Methyl-1H-indol-1-yl)propanoyl]amino}benzamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a benzamide moiety linked to a 5-methylindole group via a propanamide spacer. The indole scaffold is a privileged structure in drug discovery, known for its prevalence in biologically active molecules, while the benzamide group is a common pharmacophore found in compounds with a range of therapeutic activities . Specifically, structurally related benzamide derivatives have been investigated as cell differentiation inducers and antineoplastic agents, suggesting potential research applications in oncology for studying cancer cell proliferation and differentiation . Furthermore, other indole-based benzamide compounds have demonstrated high binding affinity and selectivity for specific serotonin receptor subtypes, such as the 5-HT 1F receptor, indicating potential utility in neurological and migraine therapy research . The presence of both indole and benzamide functional groups in a single molecule makes this compound a valuable chemical probe for exploring novel biological pathways and for the synthesis of more complex target molecules in a research setting. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[3-(5-methylindol-1-yl)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-2-7-17-15(12-13)8-10-22(17)11-9-18(23)21-16-5-3-14(4-6-16)19(20)24/h2-8,10,12H,9,11H2,1H3,(H2,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDGBPYZZPZYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201184819
Record name N-[4-(Aminocarbonyl)phenyl]-5-methyl-1H-indole-1-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219556-77-0
Record name N-[4-(Aminocarbonyl)phenyl]-5-methyl-1H-indole-1-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219556-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Aminocarbonyl)phenyl]-5-methyl-1H-indole-1-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table highlights structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Potential Biological Activities
4-{[3-(5-Methyl-1H-indol-1-yl)propanoyl]amino}benzamide C₂₁H₂₃N₃O₂ 349.43 Reference compound Anticancer, kinase inhibition (hypothesized)
4-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide C₁₈H₁₇ClN₂O 312.80 Chlorine substituent on benzamide; ethyl linker instead of propanoyl Antimicrobial, serotonin receptor modulation
N-(1H-Indol-3-yl)propanamide C₁₁H₁₂N₂O 188.23 Simpler structure lacking benzamide group Neuroprotective, enzyme inhibition
N-[2-(1H-Indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide C₂₃H₂₂N₄O₂ 410.45 Oxazole ring replaces benzamide; phenyl substituent Anticancer, kinase inhibition
Ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate C₂₆H₂₅NO₂ 395.49 Ester group instead of amide; diphenyl indole Anti-inflammatory, receptor antagonism

Pharmacological and Physicochemical Differences

Indole Substitution Patterns
  • 5-Methylindole vs.
  • Indole Position (1-yl vs. 3-yl) : The target compound’s indole is linked via position 1, whereas 4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide connects at position 3. This alters electronic distribution and binding affinity to biological targets .
Linker and Functional Groups
  • Propanoyl vs.
  • Benzamide vs. Oxazole/Thiazole : Replacement of benzamide with oxazole (as in ) introduces aromatic heterocyclic diversity, which may shift activity toward antimicrobial pathways .
Substituent Effects
  • Chlorine vs.

Biological Activity

4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide, a compound that integrates an indole moiety with a benzamide structure, has garnered attention due to its potential biological activities. This article delves into its biological activity, providing insights from various studies, including in vitro and in vivo experiments.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H20N2O=Molecular Weight 284 37 g mol\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}=\text{Molecular Weight 284 37 g mol}

This compound features a 5-methylindole group linked to a propanamide, which is further connected to a benzamide structure. The unique arrangement of these moieties contributes to its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar benzamide derivatives. For instance, derivatives such as IMB-0523 have shown significant anti-HBV (Hepatitis B Virus) activity. The IC50 values for IMB-0523 against wild-type HBV were reported at 1.99 µM, while for drug-resistant HBV, it was 3.30 µM, outperforming standard treatments like lamivudine . This suggests that compounds with similar structures to this compound may exhibit comparable antiviral properties.

Anticancer Potential

Compounds containing indole and benzamide functionalities have been investigated for their anticancer properties. A study on substituted benzamides demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These findings suggest that this compound might also possess anticancer activity, warranting further research into its efficacy against specific cancer types.

The mechanism by which compounds like this compound exert their biological effects typically involves modulation of signaling pathways associated with cell growth and apoptosis. For example, some benzamide derivatives enhance intracellular levels of APOBEC3G, a protein that inhibits viral replication by editing viral genomes . Understanding these pathways is crucial for developing targeted therapies.

Table: Summary of Biological Activities

Activity IC50 Value (µM) Reference
Anti-HBV (wild-type)1.99
Anti-HBV (drug-resistant)3.30
Anticancer ActivityNot specifiedVarious studies

Research Insights

  • Antiviral Studies : Research indicates that compounds with similar structures to this compound can significantly inhibit HBV replication through the upregulation of antiviral proteins.
  • Anticancer Mechanisms : Investigations into the anticancer properties of related compounds reveal that they may act through multiple pathways, including apoptosis and inhibition of tumor growth.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that such compounds exhibit favorable absorption and distribution profiles in vivo, making them suitable candidates for further development as therapeutic agents.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide, and what are the critical reaction conditions to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of 5-methylindole with a propanoyl chloride derivative, followed by amide bond formation with 4-aminobenzamide. Key considerations include:
  • Coupling Reaction : Use of coupling agents like EDCl/HOBt or DCC for activating the carboxylic acid group of the propanoyl intermediate .
  • Temperature Control : Maintaining low temperatures (0–5°C) during indole alkylation to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the indole, propanoyl, and benzamide moieties. Aromatic protons in the indole ring appear as multiplets at δ 7.2–7.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+ at m/z 378.1702) .
  • HPLC-PDA : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer : SAR studies require systematic functional group modifications and biological testing:
  • Variation of Substituents : Synthesize analogs with substituents at the indole C5 position (e.g., Cl, F, or OMe) to assess impact on target binding .
  • Biological Assays : Use enzyme inhibition assays (e.g., kinase profiling) or cell viability tests (e.g., MTT assay) to correlate structural changes with activity .
  • Computational Docking : Molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., ATP-binding pockets) .

Q. What methodological approaches are effective in resolving contradictory data observed in the biological activity assays of this compound?

  • Methodological Answer : Contradictions may arise from assay variability or off-target effects. Strategies include:
  • Triangulation : Replicate assays in orthogonal systems (e.g., in vitro enzymatic vs. cell-based assays) .
  • Dose-Response Analysis : Establish EC50_{50}/IC50_{50} curves to confirm potency trends across multiple concentrations .
  • Metabolic Stability Testing : Assess compound stability in microsomal preparations to rule out false negatives due to rapid degradation .

Q. What role do computational chemistry and AI-driven tools play in optimizing the synthesis and functional group modification of this benzamide derivative?

  • Methodological Answer : Computational methods accelerate reaction design and SAR exploration:
  • Reaction Path Prediction : Quantum mechanics (DFT calculations) to model intermediates and transition states, identifying energetically favorable pathways .
  • AI-Driven Optimization : Machine learning (e.g., neural networks) trained on reaction databases to predict optimal solvents/catalysts for amide bond formation .
  • Generative Chemistry : Tools like MolGAN propose novel analogs with improved pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide
Reactant of Route 2
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4-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}benzamide

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